1,3-Dioxoisoindolin-2-yl 3-phenylpropanoate
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Overview
Description
1,3-Dioxoisoindolin-2-yl 3-phenylpropanoate is an organic compound characterized by the presence of an isoindoline nucleus and carbonyl groups at positions 1 and 3.
Scientific Research Applications
1,3-Dioxoisoindolin-2-yl 3-phenylpropanoate has a wide range of scientific research applications, including:
Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.
Biology: Investigated for its potential as an anticancer and antioxidant agent.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer and neurodegenerative disorders.
Industry: Utilized in the production of dyes, colorants, and polymer additives.
Safety and Hazards
The safety information for “(1,3-Dioxoisoindol-2-yl) 3-phenylpropanoate” indicates that it has the following hazard statements: H302-H315-H319-H335 . The precautionary statements include: P261-P264-P270-P271-P280-P301+P312-P302+P352-P304+P340-P305+P351+P338-P330-P332+P313-P337+P313-P362-P403+P233-P405-P501 .
Preparation Methods
Synthetic Routes and Reaction Conditions
1,3-Dioxoisoindolin-2-yl 3-phenylpropanoate can be synthesized through the condensation reaction of an aromatic primary amine with a maleic anhydride derivative. This reaction typically involves the use of a solvent such as isopropanol and water at reflux conditions, with a catalyst like silica-tpy-Nb to obtain the final product with moderate to excellent yields (41–93%) .
Industrial Production Methods
Industrial production of this compound involves large-scale organic synthesis techniques. The process generally includes the use of phthalic anhydride and substituted phenyl semicarbazide in glacial acetic acid, resulting in the formation of the desired compound with yields ranging from 41 to 61 percent .
Chemical Reactions Analysis
Types of Reactions
1,3-Dioxoisoindolin-2-yl 3-phenylpropanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.
Substitution: Nucleophiles like amines, alcohols, and thiols are used under basic or acidic conditions.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols or amines.
Substitution: Isoindoline derivatives with various functional groups.
Mechanism of Action
The mechanism of action of 1,3-Dioxoisoindolin-2-yl 3-phenylpropanoate involves its interaction with molecular targets such as enzymes and receptors. For instance, certain derivatives of this compound have been shown to inhibit the epidermal growth factor receptor (EGFR) by binding to its active site, leading to the inhibition of cancer cell proliferation . The compound’s antioxidant activity is attributed to its ability to scavenge free radicals and reduce oxidative stress .
Comparison with Similar Compounds
Similar Compounds
- 1,3-Dioxoisoindolin-2-yl 3-(4-cyanophenyl)propanoate
- 1,3-Dioxoisoindolin-2-yl 3-(4-methoxyphenyl)propanoate
- 1,3-Dioxoisoindolin-2-yl 3-(4-bromophenyl)propanoate
Uniqueness
1,3-Dioxoisoindolin-2-yl 3-phenylpropanoate stands out due to its unique combination of an isoindoline nucleus and a phenylpropanoate moiety, which imparts distinct chemical reactivity and biological activity. Its derivatives have shown superior anticancer activity compared to other similar compounds, making it a promising candidate for further research and development .
Properties
IUPAC Name |
(1,3-dioxoisoindol-2-yl) 3-phenylpropanoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13NO4/c19-15(11-10-12-6-2-1-3-7-12)22-18-16(20)13-8-4-5-9-14(13)17(18)21/h1-9H,10-11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JPQIUWUEOYWICT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCC(=O)ON2C(=O)C3=CC=CC=C3C2=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
84379-71-5 |
Source
|
Record name | 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 3-phenylpropanoate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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